molecular formula C7H7ClN4 B1588172 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90358-16-0

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B1588172
CAS No.: 90358-16-0
M. Wt: 182.61 g/mol
InChI Key: XSTHCQQIOBGYKL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules. The presence of chlorine and methyl groups in its structure further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with appropriate reagents under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors can provide better control over reaction conditions, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 4-methylamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methyl groups in 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine enhances its chemical reactivity and biological activity compared to its analogs. This unique combination of substituents allows for more diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHCQQIOBGYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415908
Record name 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90358-16-0
Record name 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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